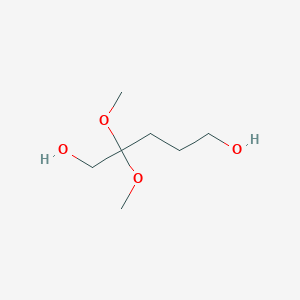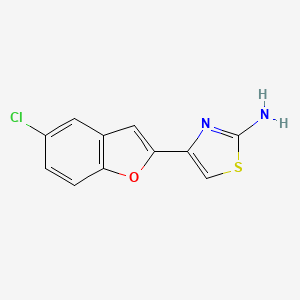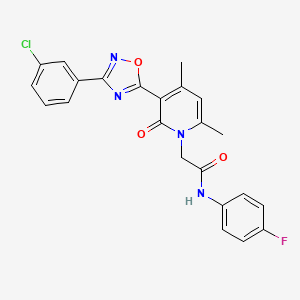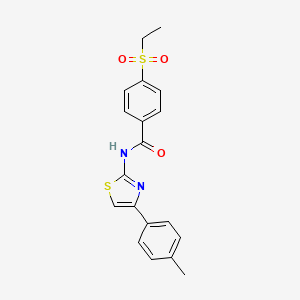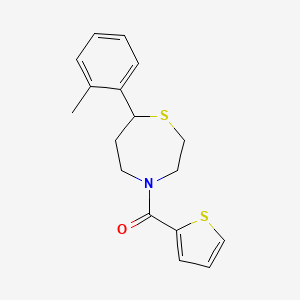
Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that contains a thiophene ring, a thiazepane ring, and a ketone functional group. The thiophene ring is a five-membered aromatic ring with a sulfur atom, while the thiazepane ring is a seven-membered ring with a nitrogen and a sulfur atom. The o-tolyl group refers to a phenyl ring with a methyl group at the ortho position .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and phenyl rings would likely contribute to the compound’s aromaticity, while the ketone group could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might contribute to its stability, while the ketone group could affect its reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Novel compounds involving thiophene derivatives, including Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone, have been synthesized and characterized using various spectroscopic methods. For instance, Shahana and Yardily (2020) synthesized and characterized novel thiophene compounds, focusing on their structural optimization, vibrational spectra interpretation, and thermodynamic stability analysis using density functional theory calculations. These studies provide a foundational understanding of the molecular structure and properties of thiophene derivatives, crucial for their application in various fields (Shahana & Yardily, 2020).
Antibacterial Activity
The synthesized thiophene derivatives have been explored for their antibacterial properties. Docking studies and antibacterial activity assays are integral parts of this research, aiming to understand how these compounds interact with bacterial proteins and inhibit growth. The molecular docking study using Hex 8.0, as reported by Shahana and Yardily (2020), aids in understanding the antibacterial activity of the compound, indicating potential applications in developing new antibacterial agents (Shahana & Yardily, 2020).
Antitumor and Anticancer Activity
Research on thiophene derivatives has also extended into the exploration of their antitumor and anticancer properties. Studies such as those conducted by Othman et al. (2019) have synthesized thiophene-quinoline derivatives, evaluating their anticancer activity through in vitro cytotoxicity assays against different human cancer cell lines. Such research highlights the potential of thiophene derivatives in the development of new anticancer drugs (Othman et al., 2019).
Molecular Docking for Antiviral Activity
In addition to antibacterial and anticancer activities, thiophene derivatives have been assessed for their antiviral properties through molecular docking studies. FathimaShahana and Yardily (2020) carried out molecular docking to understand the antiviral activity, pharmacokinetic behavior, and hydrogen bonding interaction of thiophene compounds. This research demonstrates the broad spectrum of biological activities that thiophene derivatives might exhibit, including potential antiviral applications (FathimaShahana & Yardily, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c1-13-5-2-3-6-14(13)15-8-9-18(10-12-21-15)17(19)16-7-4-11-20-16/h2-7,11,15H,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMMTBXACXJGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-{1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2587212.png)

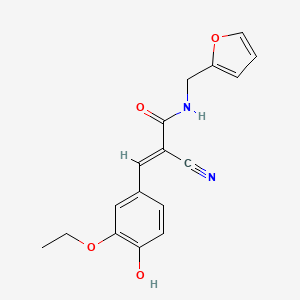
![3-(2-methoxyethyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587221.png)
![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2587222.png)
